molecular formula C18H19N3O2 B11008205 N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

カタログ番号: B11008205
分子量: 309.4 g/mol
InChIキー: UWSFNTQFYFQCRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic propanamide derivative featuring a 6-methoxy-substituted pyridine moiety at the N-terminal and a 1-methylindol-3-yl group at the C3 position.

特性

分子式

C18H19N3O2

分子量

309.4 g/mol

IUPAC名

N-(6-methoxypyridin-3-yl)-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C18H19N3O2/c1-21-12-13(15-5-3-4-6-16(15)21)7-9-17(22)20-14-8-10-18(23-2)19-11-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,20,22)

InChIキー

UWSFNTQFYFQCRI-UHFFFAOYSA-N

正規SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CN=C(C=C3)OC

製品の起源

United States

生物活性

N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cholinesterases, its structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxypyridine moiety and an indole derivative. Its molecular formula is C_{18}H_{20}N_{2}O_{2}, with a molecular weight of approximately 300.37 g/mol. The presence of the methoxy group and the indole structure is believed to contribute to its biological activity.

Inhibition of Cholinesterases

Recent studies have highlighted the compound's inhibitory effects on cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The study by MDPI reported that the compound exhibited a potent inhibitory effect on BChE with an IC50 value of 1.21 μM, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Table 1: Inhibition Potency of Selected Compounds

CompoundIC50 (μM)Selectivity Index (SI)
N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide1.214.16
Donepezil0.36-
Glycyrol7.22-

The selectivity index indicates that while N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is less selective than donepezil, it still shows promising activity against BChE compared to other compounds.

The compound acts as a reversible noncompetitive inhibitor of BChE, as evidenced by kinetic studies using Lineweaver-Burk plots. The inhibition pattern suggests that the compound binds to an allosteric site on the enzyme, which may lead to alterations in enzyme conformation and activity .

Kinetic Analysis

Kinetic studies revealed a KiK_i value of approximately 1.14 ± 0.21 μM for BChE, confirming its role as a noncompetitive inhibitor . The reversibility of inhibition was demonstrated through dialysis experiments, where the activity of BChE was partially restored after removing the inhibitor.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the indole and pyridine moieties significantly influence biological activity. The presence of the methoxy group on the pyridine ring enhances the inhibitory potency against BChE compared to other structural variants without this modification .

Case Studies and Research Findings

In various experimental setups, compounds similar to N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide have shown promising results in preclinical studies targeting neurodegenerative diseases:

  • Neuroprotective Effects : In animal models, compounds with similar structures have demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
  • Cognitive Enhancement : Behavioral studies indicated that cholinesterase inhibitors can improve cognitive functions in models of Alzheimer's disease, suggesting potential therapeutic applications for N-(6-methoxypyridin-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide.

類似化合物との比較

Comparison with Structural Analogs

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ([])
  • Structure : Combines a naproxen-derived 6-methoxynaphthalene group with tryptamine (indole ethylamine) via an amide bond.
  • Synthesis : High-yield coupling of naproxen and tryptamine using standard amidation protocols .
  • Key Differences : The naphthalene core replaces the pyridine in the target compound, likely increasing lipophilicity (logP ~4.0 vs. ~3.2 for the target).
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)...)propanamide ([])
  • Structure : Contains a dichlorophenyl group and pyridin-3-yl substituent, enhancing steric bulk and electron-withdrawing effects.
  • Synthesis : Multi-step protocol with 61% yield; IR and NMR data confirm regioselectivity .
  • Key Differences : Higher molecular weight (601.1 vs. 369.4) and logP (~5.5) suggest reduced solubility compared to the target compound.
(E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide ([])
  • Structure: Features a vinylamino linker and phenyl group, diverging from the pyridine in the target.
  • Synthesis: Combines indole ethanolamine with Meldrum’s adduct, yielding antimicrobial derivatives .
  • Key Differences : Extended conjugation (vinyl group) may enhance UV absorption but reduce metabolic stability.

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility Key Substituents
Target Compound 369.4 ~3.2 Moderate 6-methoxypyridine, 1-methylindole
N-(2-(1H-Indol-3-yl)ethyl)-...propanamide 428.5 ~4.0 Low 6-methoxynaphthalene, indole
Compound 6 ([]) 601.1 ~5.5 Poor Dichlorophenyl, pyridine
ZINC72065926 ([]) ~350 ~3.8 Moderate Benzimidazole, phenyl

Analysis: The target compound’s lower molecular weight and logP compared to naphthalene/dichlorophenyl analogs suggest improved bioavailability.

ADMET and Drug-Likeness

  • Lipinski Compliance : Target compound (MW 369.4, logP ~3.2) adheres to Lipinski’s Rule of Five, unlike higher-MW analogs (e.g., 601.1 in []) .
  • Metabolic Stability : Pyridine’s electron-deficient nature may reduce CYP450-mediated metabolism compared to naphthalene or indole derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。